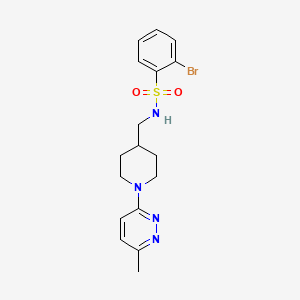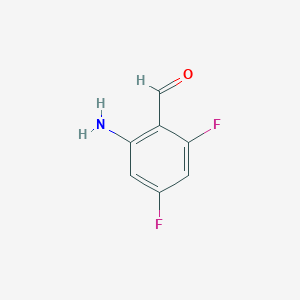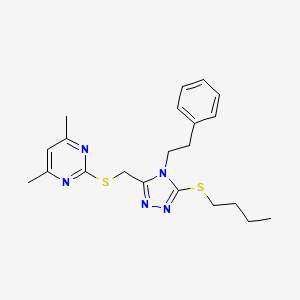
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one, also known as DDMPB, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DDMPB is a molecule that contains both an amine and a phenyl group, which makes it a very versatile compound. It has a wide range of properties that make it useful in a variety of applications.
作用机制
The mechanism of action of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is not yet fully understood. However, it is believed that it acts as an inhibitor of cyclooxygenases and lipoxygenases, which are enzymes involved in inflammation. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of free radicals in the body. Finally, it is believed to modulate the activity of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one are not yet fully understood. However, it has been shown to have anti-inflammatory, antioxidant, and receptor modulating effects in vitro. Additionally, it has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
The advantages of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of properties. Additionally, it has been shown to be a potent inhibitor of cyclooxygenases and lipoxygenases, which makes it useful for studying inflammation. The main limitation of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
For the study of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and physiology. Additionally, further research should be conducted into its potential to act as an anti-inflammatory agent and its potential to modulate the activity of certain receptors, such as the serotonin receptor. Finally, further research should be conducted into its potential to act as an antioxidant and its potential to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
合成方法
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one can be synthesized via a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with 3,4-dimethoxyphenylmagnesium bromide in the presence of a catalyst. This reaction produces the desired product, 4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one.
科学研究应用
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases. It has also been studied for its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its ability to act as an antioxidant and to modulate the activity of certain receptors, such as the serotonin receptor.
属性
IUPAC Name |
(E)-4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11(22)14(10-21-16-6-5-13(19)9-15(16)20)12-4-7-17(23-2)18(8-12)24-3/h4-10,21H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRPISLLQYRDM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2932762.png)
![2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2932764.png)
![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)


![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)
![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)
![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)

![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)
![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)
![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)